
Cyclopentene, 4,4-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, 4,4-dichloro- is an organic compound with the molecular formula C5H6Cl2. It is a derivative of cyclopentene, where two chlorine atoms are substituted at the 4th position of the cyclopentene ring. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentene, 4,4-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cyclopentene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective substitution at the 4th position .
Industrial Production Methods
In industrial settings, the production of cyclopentene, 4,4-dichloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentene, 4,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclopentanones.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated cyclopentanones.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentene, 4,4-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopentene, 4,4-dichloro- involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, influencing the reactivity and stability of the molecule. These interactions can affect biological pathways and chemical processes, making it a versatile compound in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: The parent compound without chlorine substitution.
Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-: A more heavily substituted derivative with additional fluorine atoms.
Uniqueness
Cyclopentene, 4,4-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms at the 4th position enhances its electrophilic nature, making it suitable for various chemical transformations and applications .
Propriétés
Numéro CAS |
5296-48-0 |
|---|---|
Formule moléculaire |
C5H6Cl2 |
Poids moléculaire |
137.00 g/mol |
Nom IUPAC |
4,4-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-5(7)3-1-2-4-5/h1-2H,3-4H2 |
Clé InChI |
GVZSEVSNGREDBC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)

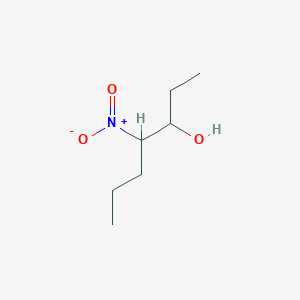

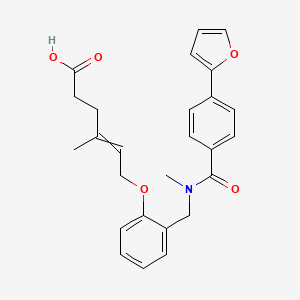
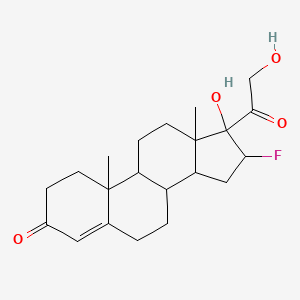
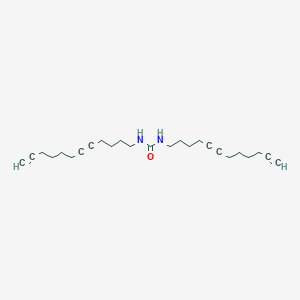

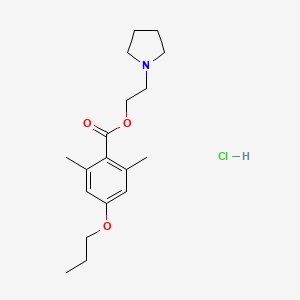
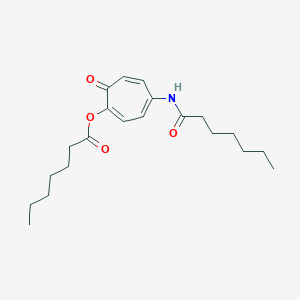
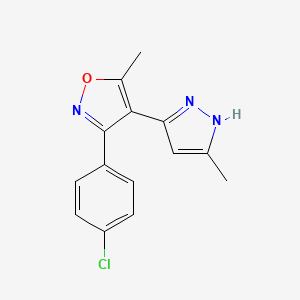


![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
